

A Comparative Guide to Diallyl Adipate and Diallyl Succinate in Polyester Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **diallyl adipate** and diallyl succinate as monomers in the synthesis of unsaturated polyesters. The information presented herein is supported by available experimental data and established principles of polymer chemistry to assist researchers in selecting the appropriate monomer for their specific application.

Introduction

Diallyl adipate and diallyl succinate are both diallyl esters of aliphatic dicarboxylic acids, serving as key monomers in the production of crosslinked, thermosetting polyesters.[1] Their polymerizable allyl groups allow for the formation of three-dimensional networks, yielding materials with desirable thermal and mechanical properties.[1] The primary structural difference between these two monomers lies in the length of the aliphatic dicarboxylic acid chain: succinic acid has a four-carbon backbone, while adipic acid has a six-carbon backbone.[1] This seemingly small variation in chemical structure can significantly influence polymerization kinetics and the ultimate properties of the resulting polyesters.[1]

Monomer Properties

A summary of the key physical properties of **diallyl adipate** and diallyl succinate is presented in Table 1. While both are colorless liquids at room temperature, their molecular weights and boiling points differ due to the variation in the length of the dicarboxylic acid moiety.[1]



Table 1: Physical Properties of **Diallyl Adipate** and Diallyl Succinate

Property	Diallyl Adipate	Diallyl Succinate
CAS Number	2998-04-1	925-16-6[1]
Molecular Formula	C12H18O4[1]	C10H14O4[1]
Molecular Weight	226.27 g/mol [1]	198.22 g/mol [1]
Appearance	Colorless liquid[1]	Colorless liquid[1]
Boiling Point	118-120 °C at 2 mmHg[1]	105 °C at 3 mmHg[1]
Density	1.023 g/mL at 25 °C[1]	1.051 g/mL at 25 °C[1]

Polymerization Behavior

The polymerization of diallyl esters is primarily conducted via free-radical mechanisms.[1][2] A key characteristic of diallyl monomer polymerization is the competition between intermolecular propagation, which leads to linear chains and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.[1]

Key Comparative Aspects:

- Cyclization Tendency: Diallyl succinate exhibits a high tendency to undergo intramolecular cyclization to form a 10-membered ring.[1] This is a common feature for diallyl esters of aliphatic dicarboxylic acids.[1] While not explicitly quantified for diallyl adipate in the available literature, the longer and more flexible adipate chain may influence the kinetics and favorability of cyclization compared to the succinate derivative.[1] The propensity for cyclization in diallyl succinate can impede the formation of high molecular weight polymers in homopolymerization.[3]
- Polymerization Rate: The rate of polymerization of diallyl esters can be influenced by the structure of the dicarboxylic acid. For polyesters synthesized from diols and diacids, the shorter succinate chain in poly(butylene succinate) results in different chain mobility and crystallization behavior compared to the longer adipate chain in poly(butylene adipate).[1]
 This suggests that the polymerization kinetics of diallyl succinate and diallyl adipate are also likely to differ.[1]



Crosslinking: Both monomers act as crosslinking agents due to the presence of two
polymerizable allyl groups.[1] By incorporating these monomers into a polyester matrix, a
three-dimensional network structure is formed upon curing, which can significantly improve
the material's thermal stability, mechanical strength, and chemical resistance.[2] The density
of crosslinks will be influenced by the competition between cyclization and intermolecular
propagation.[1]

Comparative Performance in Polyesters

Direct comparative experimental data on the mechanical and thermal properties of polyesters synthesized with **diallyl adipate** versus diallyl succinate is limited in the reviewed literature. However, by drawing parallels with similar polyester systems and the known behavior of diallyl esters, a qualitative comparison can be made.

Table 2: Hypothetical Comparison of Polyester Properties



Property	Polyester with Diallyl Adipate	Polyester with Diallyl Succinate	Rationale
Flexibility	Higher	Lower	The longer, more flexible adipate chain can lead to a more flexible polymer network.
Crosslink Density	Potentially Higher	Potentially Lower	The higher tendency of diallyl succinate to cyclize may lead to fewer intermolecular crosslinks compared to diallyl adipate under similar conditions.
Glass Transition Temp. (Tg)	Lower	Higher	A more flexible backbone (from adipate) generally results in a lower Tg. Conversely, the more rigid structure resulting from succinate could lead to a higher Tg.
Thermal Stability	Good	Good	Both monomers contribute to a crosslinked network, enhancing thermal stability over linear polyesters.[4] The exact difference would depend on the final crosslink density.

Experimental Protocols



The following are general methodologies for the synthesis and characterization of unsaturated polyesters incorporating **diallyl adipate** or diallyl succinate. Researchers should optimize these protocols based on their specific materials and desired properties.

Synthesis of Unsaturated Polyester Resin

This protocol describes a two-step polycondensation reaction.[2]

Materials:

- Diacid (e.g., maleic anhydride, phthalic anhydride)
- Diol (e.g., propylene glycol, ethylene glycol)
- Diallyl Adipate or Diallyl Succinate
- Catalyst (e.g., p-toluenesulfonic acid)
- Inhibitor (e.g., hydroquinone)
- Solvent (e.g., xylene for azeotropic removal of water)

Procedure:

- Charge the diacid, diol, and a reaction inhibitor into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.
- Heat the mixture under a nitrogen blanket with stirring to initiate the esterification reaction.
- Once the initial reaction subsides, add the catalyst and solvent (if using azeotropic removal of water).
- Continue the reaction at a higher temperature until the desired acid value and viscosity are reached. Water produced during the reaction is continuously removed.
- Cool the reactor and add the diallyl monomer (adipate or succinate) and any other additives.
- Thoroughly mix the components to obtain the final unsaturated polyester resin.



Curing of the Unsaturated Polyester Resin

This protocol outlines the procedure for free-radical curing.[2]

Materials:

- Unsaturated Polyester Resin (from the previous step)
- Initiator (e.g., benzoyl peroxide or MEKP)
- Accelerator (e.g., cobalt naphthenate)

Procedure:

- To the unsaturated polyester resin, add the accelerator and mix thoroughly.
- Add the initiator and mix carefully until a homogeneous solution is obtained.
- Pour the resin into a mold and allow it to cure at room temperature, followed by a post-curing step at an elevated temperature (e.g., 80-120 °C) to ensure complete reaction.

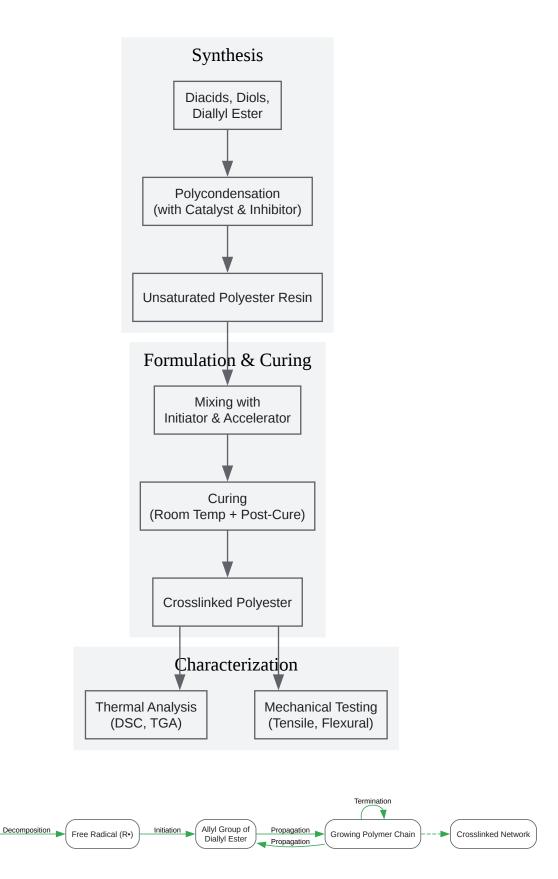
Characterization

- Mechanical Testing: Perform tensile testing (ASTM D638) and flexural testing (ASTM D790)
 to determine properties such as tensile strength, Young's modulus, and flexural strength.[5]
- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to evaluate thermal stability.[3][4]

Visualizing the Process Experimental Workflow

The general workflow for preparing and characterizing polyesters modified with **diallyl adipate** or diallyl succinate is illustrated below.





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Initiator

(e.g., BPO)



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